Hexamethylguanidinium cyanide

Description

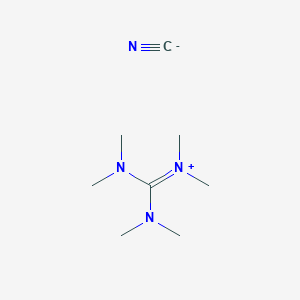

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18N4 |

|---|---|

Molecular Weight |

170.26 g/mol |

IUPAC Name |

bis(dimethylamino)methylidene-dimethylazanium;cyanide |

InChI |

InChI=1S/C7H18N3.CN/c1-8(2)7(9(3)4)10(5)6;1-2/h1-6H3;/q+1;-1 |

InChI Key |

FVTJQEPLZRIVSZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=[N+](C)C)N(C)C.[C-]#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Hexamethylguanidinium Cyanide

Approaches to Hexamethylguanidinium Cation Synthesis

The construction of the fully methylated guanidinium (B1211019) core is the initial critical step in the synthesis of hexamethylguanidinium cyanide. Two principal strategies can be envisaged for this purpose: the direct methylation of a guanidine (B92328) precursor and the derivatization of urea-based compounds.

Guanidine Methylation Strategies

A direct and logical approach to the hexamethylguanidinium cation involves the exhaustive methylation of a suitable guanidine starting material. A plausible and documented method for the preparation of hexaalkylguanidinium salts begins with a tetraalkylguanidine. For instance, the synthesis of hexaalkylguanidinium salts can be achieved by reacting 1,1,3,3-tetraalkylguanidine with an alkylating agent in the presence of an alkaline reagent. A phase transfer catalyst can optionally be employed to facilitate the reaction.

A specific application of this strategy for the synthesis of the hexamethylguanidinium cation would involve the methylation of 1,1,3,3,N,N'-pentamethylguanidine or, more practically, the double methylation of commercially available 1,1,3,3-tetramethylguanidine (B143053). The reaction of 1,1,3,3-tetramethylguanidine with a methylating agent, such as methyl iodide, would proceed in a stepwise manner. The first methylation would yield pentamethylguanidinium iodide, which would then be deprotonated in situ by a base to form the neutral pentamethylguanidine. A second methylation would then furnish the desired hexamethylguanidinium iodide. The choice of solvent and base is crucial to ensure the reaction proceeds to completion and to minimize side reactions.

Derivatization from Urea (B33335) Acetals and Related Precursors

While the direct derivatization of urea acetals to form hexasubstituted guanidinium salts is not a commonly documented pathway, related urea-derived precursors offer a viable alternative. One such approach involves the reaction of a tetrasubstituted urea or thiourea (B124793) with phosgene (B1210022) or a phosgene equivalent. For example, the reaction of tetramethylthiourea (B1220291) with dimethylcarbamoyl chloride has been reported to yield hexamethylguanidinium chloride. This method circumvents the need for direct methylation of a guanidine base.

Another potential route starts from tetramethylurea, which can be activated with reagents like phosphorus oxychloride to form a chloroformamidinium salt. This reactive intermediate can then be treated with a secondary amine, such as dimethylamine (B145610), to introduce the final two methyl groups and form the hexamethylguanidinium cation.

Incorporation of the Cyanide Anion

Once a hexamethylguanidinium salt with a suitable leaving group anion (e.g., halide) is synthesized, the next step is the introduction of the cyanide anion. This can be achieved through direct anion exchange or by generating the cyanide anion in situ.

Anion Exchange Reaction Mechanisms

Anion metathesis, or exchange, is a common and effective method for preparing salts with specific anions. In the context of this compound synthesis, a precursor salt such as hexamethylguanidinium chloride or iodide would be reacted with a cyanide salt. The choice of solvent is critical to drive the reaction to completion, typically by precipitating an insoluble inorganic salt.

For example, reacting hexamethylguanidinium chloride with a soluble cyanide salt like potassium cyanide in a suitable solvent could lead to the formation of this compound. The equilibrium of this reaction can be shifted to the right by selecting a solvent in which potassium chloride is poorly soluble, thus facilitating its precipitation and removal from the reaction mixture.

In Situ Cyanide Generation Strategies

In situ generation of the cyanide anion offers an alternative to using potentially hazardous solid cyanide salts directly. One mild and effective method for generating cyanide ions in situ is through the use of trimethylsilyl (B98337) cyanide (TMSCN). TMSCN can react with a variety of substrates to deliver the cyanide anion under controlled conditions.

For the synthesis of this compound, a hexamethylguanidinium salt with a suitable counter-ion could be treated with trimethylsilyl cyanide. The reaction would likely be facilitated by a catalyst or an activator to promote the transfer of the cyanide group. This approach could offer advantages in terms of safety and reaction control.

Synthesis of Related Hexamethylguanidinium Salts as Precursors

The synthesis and characterization of various hexamethylguanidinium salts with different anions are well-documented and provide essential precursors for the eventual synthesis of this compound via anion exchange. These salts are often synthesized by reacting a suitable hexamethylguanidinium precursor, such as the chloride or iodide salt, with a metal or ammonium (B1175870) salt of the desired anion.

Halide-Free Guanidinium Salt Preparation

The synthesis of guanidinium salts, including the hexamethylguanidinium cation, has traditionally involved halide-containing precursors. However, the presence of residual halides can be detrimental in certain applications, such as in the field of ionic liquids, where they can affect the material's properties and stability. researchgate.net Consequently, the development of halide-free synthetic routes is of significant interest.

One prominent halide-free approach involves the use of dialkyl sulfates as alkylating agents. For instance, the reaction of 1-alkylimidazoles with dimethyl sulfate (B86663) or diethyl sulfate provides a direct and efficient method for producing ionic liquids with methylsulfate (B1228091) or ethylsulfate anions, completely avoiding the use of halides. rsc.org This methodology can be conceptually extended to the synthesis of guanidinium salts. By reacting a suitable guanidine base with a dialkyl sulfate, a hexa-substituted guanidinium salt with an alkyl sulfate anion can be formed. This resulting salt can then undergo anion exchange to yield the desired cyanide salt, thereby circumventing a halide intermediate.

Another greener, halide-free method involves the generation of a hydroxide (B78521) salt of the cation of interest. qub.ac.ukresearchgate.net This is typically achieved by passing a halide salt solution through an anion-exchange resin loaded with hydroxide ions. The resulting guanidinium hydroxide solution can then be neutralized with the desired acid, in this case, hydrocyanic acid, to produce the target guanidinium cyanide salt and water as the only byproduct. researchgate.net This method is advantageous as it offers a clean reaction with a simple workup.

A further halide-free strategy involves the direct reaction of a guanidine base with a protic acid. For example, 1,1,3,3-tetramethylguanidine has been shown to react with various protic acids to form task-specific ionic liquids. rsc.org While this method is straightforward, its applicability for producing this compound would depend on the ability to subsequently alkylate the remaining N-H protons of a less substituted guanidinium cyanide salt, a process that could be complicated by the reactivity of the cyanide anion.

A novel approach for the halide-free synthesis of hydrophobic ionic liquids involves the formation of an alkyl bistriflimide, which then acts as an alkylating agent for an amine nucleophile. nih.gov This two-step process yields the desired ionic liquid with high purity and without byproduct formation. nih.gov Adapting this for this compound would be a novel research direction.

Table 1: Comparison of Halide-Free Synthetic Strategies for Guanidinium Salts

| Synthetic Strategy | Precursors | Key Advantages | Potential Challenges for this compound |

| Alkyl Sulfate Route | Guanidine Base, Dialkyl Sulfate | Direct, efficient, halide-free intermediate | Requires subsequent anion exchange to introduce cyanide. |

| Hydroxide Route | Guanidinium Halide (initial), Anion-Exchange Resin, Hydrocyanic Acid | Clean reaction, water as only byproduct | Requires initial synthesis of a halide salt, though the final product is halide-free. |

| Direct Acid-Base Reaction | Guanidine Base, Protic Acid | Simple, one-step process | May not be suitable for fully substituted guanidinium cations like hexamethylguanidinium. |

| Alkyl Bistriflimide Route | Alkyl Bistriflimide, Amine Nucleophile | High purity, no byproducts | Requires development of a specific protocol for guanidinium synthesis. |

Methylcarbonate (B8334205) Route to Guanidinium Ionic Liquids

The methylcarbonate route represents another significant halide-free pathway for the synthesis of ionic liquids. This method typically involves the reaction of a tertiary amine with dimethyl carbonate to form a quaternary ammonium methylcarbonate salt. These methylcarbonate salts are versatile intermediates that can be converted to other salts via reaction with an appropriate acid. The reaction releases methanol (B129727) and carbon dioxide as the only byproducts, making it an environmentally benign process.

While the application of the methylcarbonate route to the synthesis of guanidinium-based ionic liquids is not as extensively documented as for imidazolium (B1220033) or ammonium salts, the underlying chemistry suggests its feasibility. The synthesis would likely proceed through the reaction of a penta-substituted guanidine with dimethyl carbonate to yield the hexamethylguanidinium methylcarbonate.

Proposed Synthesis of Hexamethylguanidinium Methylcarbonate:

Step 1: Formation of the Methylcarbonate Salt. A penta-substituted guanidine, such as pentamethylguanidine, would be reacted with dimethyl carbonate under elevated temperature and pressure. This reaction would yield Hexamethylguanidinium methylcarbonate.

Step 2: Conversion to Cyanide Salt. The resulting Hexamethylguanidinium methylcarbonate could then be reacted with hydrocyanic acid. This acid-base reaction would produce the desired this compound, with methanol and carbon dioxide as the volatile byproducts, which can be easily removed.

Table 2: Proposed Two-Step Methylcarbonate Route for this compound

| Step | Reactants | Product | Byproducts |

| 1 | Pentamethylguanidine, Dimethyl Carbonate | Hexamethylguanidinium methylcarbonate | None |

| 2 | Hexamethylguanidinium methylcarbonate, Hydrocyanic Acid | This compound | Methanol, Carbon dioxide |

Although direct synthesis of this compound via these specific halide-free routes is not explicitly detailed in current literature, the established principles of ionic liquid synthesis provide a strong foundation for these proposed pathways. The most probable and straightforward method for obtaining this compound, based on available data for analogous compounds, would be through an anion exchange (metathesis) reaction. nih.gov This would involve synthesizing a Hexamethylguanidinium salt with a more common anion, such as a halide or sulfate, and subsequently reacting it with a suitable cyanide salt, like potassium cyanide, in an appropriate solvent to precipitate the inorganic salt and leave the desired this compound in solution. wikipedia.org

Advanced Structural Characterization and Spectroscopic Analysis of Hexamethylguanidinium Cyanide Systems

Solid-State Structural Elucidation

The solid-state architecture of ionic compounds is fundamental to understanding their physical and chemical properties. X-ray diffraction techniques are paramount in providing a detailed atomic-level picture of the crystalline lattice.

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comrigaku.com While a specific single crystal structure of hexamethylguanidinium cyanide is not prominently reported in the reviewed literature, extensive studies on other hexamethylguanidinium salts, such as those with bis(trifluoromethanesulfonyl)imide ([TFSI]), hexafluorophosphate (B91526) ([PF6]), and tetrafluoroborate (B81430) ([BF4]) anions, offer significant insights into the cation's structural behavior. rsc.org

A recurring feature in the crystal structures of hexamethylguanidinium salts is the observation of orientational disorder in the cation. researchgate.net This disorder, where the cation occupies multiple positions within the crystal lattice, is advantageous for the development of materials with high ionic conductivity, such as organic ionic plastic crystals (OIPCs). rsc.org For instance, in the crystal structure of N,N,N′,N′,N′′,N′′-hexamethylguanidinium cyanate (B1221674) 1.5-hydrate, one of the two independent cations exhibits orientational disorder, with the nitrogen atoms occupying two sets of positions related by a 60° rotation. researchgate.net This leads to a characteristic star-shaped appearance of the hexamethylguanidinium ion. researchgate.net

The coordination environment of the cation is dictated by the size, shape, and charge distribution of the counter-anion. In the case of cyanide, a small, linear anion, it is expected to influence the packing arrangement in a distinct manner compared to larger, more complex anions like [TFSI].

Table 1: Crystallographic Data for Selected Hexamethylguanidinium Salts

| Compound | Formula | Crystal System | Space Group | Reference |

| [HMG][TFSI] (Phase I) | C₉H₁₈F₆N₄O₄S₂ | Monoclinic | P2₁/n | rsc.org |

| [HMG][TFSI] (Phase II) | C₉H₁₈F₆N₄O₄S₂ | Orthorhombic | Pnma | rsc.org |

| [HMG][PF₆] | C₇H₁₈F₆N₃P | Orthorhombic | Pnma | rsc.org |

| [HMG][BF₄] | C₇H₁₈BF₄N₃ | Orthorhombic | Pnma | rsc.org |

| [HMG][OCN]·1.5H₂O | C₇H₁₈N₃⁺·OCN⁻·1.5H₂O | Monoclinic | P2₁/c | researchgate.net |

Note: [HMG] denotes the hexamethylguanidinium cation.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and obtaining structural information from polycrystalline materials. rsc.orglibretexts.org It is particularly useful when single crystals of sufficient size and quality for SCXRD are not available. researchgate.netresearchgate.net PXRD patterns provide a fingerprint of a crystalline compound, based on the scattering of X-rays from the planes of atoms in the crystal lattice, as described by Bragg's Law. libretexts.org

In the context of hexamethylguanidinium salts, PXRD is employed to confirm the phase purity of synthesized materials and to study phase transitions as a function of temperature. rsc.org For example, the analysis of [HMG][TFSI] revealed two different solid-state phases, which were characterized by their distinct PXRD patterns. rsc.org The development of PXRD quantification methods also allows for the determination of the solid-state purity of crystalline products. nih.gov For a hypothetical this compound sample, PXRD would be an essential tool to verify its crystalline nature and to compare its diffraction pattern with those of other known hexamethylguanidinium salts to identify potential structural similarities or differences.

The guanidinium (B1211019) cation ([C(NH₂)₃]⁺) and its substituted derivatives, including the hexamethylguanidinium cation ([C(N(CH₃)₂)₃]⁺), are characterized by significant charge delocalization. This delocalization arises from the resonance distribution of the positive charge across the central carbon atom and the three nitrogen atoms. youtube.com The C-N bond lengths in guanidinium ions are typically intermediate between those of a single and a double bond, providing experimental evidence for this delocalization. researchgate.net

In the case of the hexamethylguanidinium cation, the electron-donating methyl groups further enhance the delocalization of the positive charge. This spreading of charge over multiple atoms contributes to the stability of the cation. youtube.comyoutube.com Quantum mechanical calculations and X-ray crystal structure analysis have been instrumental in confirming and quantifying this charge delocalization in various cationic systems. nih.govnih.gov The delocalized nature of the positive charge in the hexamethylguanidinium cation is a key factor influencing its interaction with anions and its role in the formation of stable ionic compounds. This delocalization is expected to play a significant role in the electrostatic interactions with the cyanide anion.

Studies on related guanidinium salts have shown the formation of various supramolecular structures, including layered and network arrangements, driven by hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net For instance, in the crystal structure of hexamethylguanidinium cyanate 1.5-hydrate, the hexamethylguanidinium ions are packed between layers formed by water molecules and cyanate ions, which are interconnected by strong O-H···N and O-H···O hydrogen bonds. researchgate.net While the hexamethylguanidinium cation itself lacks traditional hydrogen bond donors, weak C-H···N or C-H···anion interactions can still play a role in directing the supramolecular assembly. The self-assembly of guanidinium-containing systems can lead to the formation of complex and functional materials. nih.govnih.gov In a potential this compound crystal, the linear geometry of the cyanide anion would likely lead to a distinct packing motif, possibly involving interactions between the nitrogen end of the cyanide and the methyl groups of the cation.

Solution-State Spectroscopic Characterization

Spectroscopic techniques are invaluable for probing the structure and dynamics of ions in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide characteristic signals for the methyl groups of the cation and the carbon atom of the cyanide anion, respectively.

In a solution of this compound, the ¹H NMR spectrum would be expected to show a singlet for the eighteen equivalent protons of the six methyl groups. The chemical shift of this peak would be influenced by the solvent and the concentration. The ¹³C NMR spectrum would show a signal for the methyl carbons and a signal for the central carbon of the guanidinium cation. A separate signal for the cyanide carbon would also be expected. The precise chemical shifts would provide information about the ion-pairing and solvation effects in the solution.

Table 2: Expected NMR Resonances for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | -CH₃ | ~2.8 - 3.2 | Singlet |

| ¹³C | -CH₃ | ~40 | Quartet (in ¹H-coupled spectrum) |

| ¹³C | C (guanidinium) | ~160 - 170 | Singlet |

| ¹³C | CN⁻ | ~160 - 170 | Singlet |

Note: The expected chemical shift ranges are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopic Analysis of Vibrational Modes and Interactions

The most prominent and diagnostic feature in the IR spectrum of this compound is the C≡N stretching vibration of the cyanide anion. This absorption is typically very sharp and strong, appearing in the region of 2050-2150 cm⁻¹. The precise frequency of the ν(C≡N) band is sensitive to the anion's environment. researchgate.net In cyanide salts, the position of this band can shift depending on the nature of the cation and the presence of any specific interactions, such as hydrogen bonding or crystal lattice effects. researchgate.netrsc.org

The hexamethylguanidinium cation exhibits several characteristic vibrational modes, including:

C-H stretching vibrations of the methyl groups, typically found in the 2800-3000 cm⁻¹ region.

C-N stretching vibrations, which are expected to be strong and appear in the 1500-1600 cm⁻¹ region, characteristic of the guanidinium core.

C-H bending vibrations of the methyl groups, located around 1400-1480 cm⁻¹.

Analysis of shifts in these key vibrational frequencies can provide evidence for cation-anion interactions within the crystal lattice or in solution.

Table 3: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | -CH₃ (on cation) | 2800 - 3000 | Medium-Strong |

| C≡N Stretch | Cyanide Anion | 2050 - 2150 | Strong, Sharp |

| C-N Stretch | Guanidinium Core | 1500 - 1600 | Strong |

| C-H Bend | -CH₃ (on cation) | 1400 - 1480 | Medium |

UV-Vis Spectroscopic Probes for Anion Binding Events

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. Simple salts like this compound, composed of a saturated cation and a simple cyanide anion, are not expected to have significant absorption in the visible range and are therefore typically colorless. The electronic transitions for these ions occur at higher energies in the UV region.

However, UV-Vis spectroscopy can be a powerful technique for studying anion binding events, particularly the binding of cyanide. nih.gov While the [HMG]⁺ cation itself is not a chromophore, its interaction with cyanide can be monitored if a reporter molecule or a chromophoric system is introduced. For example, studies have shown that the addition of cyanide to certain organic molecules or metal complexes results in distinct color changes that can be quantified using UV-Vis spectroscopy. researchgate.netresearchgate.net These changes arise from the formation of new charge-transfer complexes or alterations to the electronic structure of the chromophore upon cyanide binding.

In a hypothetical scenario where a chromophoric indicator is used, the addition of this compound would introduce cyanide anions into the system. The binding of these anions to the indicator would lead to a measurable change in the UV-Vis spectrum, such as a shift in the maximum absorption wavelength (λ_max) or a change in the molar absorptivity (ε). This approach allows for the indirect study of the cyanide anion's availability and reactivity from the salt.

Theoretical and Computational Investigations of Hexamethylguanidinium Cyanide Interactions

Quantum Chemical Calculations for Guanidinium-Cyanide Systems

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of the hexamethylguanidinium-cyanide ion pair at the molecular level. These methods provide insights into the geometry, electronic structure, and the nature of the forces holding the ions together.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust method for determining the equilibrium geometries and electronic properties of molecular systems. For the hexamethylguanidinium cation, DFT calculations would reveal a trigonal planar C(N)₃ core, a consequence of the sp² hybridization of the central carbon and nitrogen atoms, leading to significant resonance stabilization. The six methyl groups attached to the nitrogen atoms would introduce steric bulk and electron-donating effects.

The electronic structure of the hexamethylguanidinium cation is characterized by a delocalized positive charge across the central carbon and the three nitrogen atoms. This charge delocalization is a key feature of the guanidinium (B1211019) group, contributing to its stability and its ability to form strong interactions with anions. The cyanide anion, in contrast, is a linear ion with a triple bond between the carbon and nitrogen atoms, and the negative charge is primarily localized on the carbon atom.

Below are representative data tables for the predicted molecular geometry and Mulliken atomic charges, derived from typical DFT calculations on similar guanidinium and cyanide systems.

Interactive Table: Predicted Molecular Geometry of Hexamethylguanidinium-Cyanide Ion Pair

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C (guanidinium) | N (guanidinium) | ~1.34 Å | |

| Bond Length | N (guanidinium) | C (methyl) | ~1.47 Å | |

| Bond Length | C (cyanide) | N (cyanide) | ~1.17 Å | |

| Bond Angle | N | C (guanidinium) | N | ~120° |

| Bond Angle | C (guanidinium) | N | C (methyl) | ~122° |

| Dihedral Angle | C-N-C-N | ~0° (planar core) |

Interactive Table: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (a.u.) |

| Central C (guanidinium) | +0.45 |

| N (guanidinium) | -0.30 |

| C (methyl) | -0.15 |

| H (methyl) | +0.10 |

| C (cyanide) | -0.60 |

| N (cyanide) | -0.40 |

Ab Initio Calculations of Intermolecular Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to accurately compute the interaction energies between molecules. For the hexamethylguanidinium-cyanide system, these calculations would quantify the strength and nature of the ion-pair bond. The primary interaction would be a strong electrostatic attraction between the positively charged guanidinium head and the negatively charged cyanide anion.

Furthermore, the N-H groups of a parent guanidinium cation are known to be excellent hydrogen bond donors. In hexamethylguanidinium, while the classical N-H donors are absent, the polarized C-H bonds of the methyl groups can still participate in weaker C-H···N and C-H···C hydrogen bonds with the cyanide anion. The interaction energy can be decomposed into several components: electrostatic, exchange-repulsion, induction (polarization), and dispersion forces.

Interactive Table: Representative Ab Initio Interaction Energy Decomposition

| Interaction Energy Component | Predicted Value (kcal/mol) |

| Electrostatic | -90 to -110 |

| Exchange-Repulsion | +30 to +40 |

| Induction | -10 to -15 |

| Dispersion | -5 to -8 |

| Total Interaction Energy | -75 to -93 |

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum chemical calculations describe the properties of an isolated ion pair, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of these ions in a condensed phase, such as in a liquid state or in solution. acs.org

Simulation of Ion-Pair Dynamics

MD simulations of liquid hexamethylguanidinium cyanide would involve placing a large number of ion pairs in a simulation box and calculating their trajectories over time based on a given force field. rsc.org These simulations can reveal the dynamics of ion-pair association and dissociation, the formation of larger ionic clusters, and transport properties like diffusion coefficients and conductivity. acs.org The simulations would likely show that the hexamethylguanidinium and cyanide ions exist as tightly bound ion pairs for significant periods due to the strong electrostatic attraction.

Interactive Table: Typical Parameters for an MD Simulation of this compound

| Parameter | Value/Description |

| Force Field | AMBER, OPLS-AA, or a custom-developed force field |

| System Size | 512 to 1024 ion pairs |

| Temperature | 298 K (or other relevant temperatures) |

| Pressure | 1 atm |

| Time Step | 1-2 fs |

| Simulation Duration | 100 ns to several microseconds |

| Ensemble | NPT (isothermal-isobaric) |

Evaluation of Solvent Effects on Ion Association

The association between the hexamethylguanidinium cation and the cyanide anion is expected to be highly dependent on the solvent environment. In a polar protic solvent like water, the strong ion-dipole interactions with water molecules would solvate both the cation and the anion, weakening their direct interaction and promoting the dissociation of the ion pair. rsc.org In a low-polarity aprotic solvent like acetonitrile, the solvation would be less effective, leading to a much stronger association between the ions. MD simulations are an excellent tool for quantifying these solvent effects by calculating the potential of mean force (PMF) for the separation of the ion pair in different solvents.

Computational Modeling of Anion Recognition Mechanisms

The guanidinium group is a well-known motif in supramolecular chemistry for its ability to recognize and bind anions. barbatti.orgacs.orgnih.gov Computational modeling can be used to understand the specific mechanisms by which hexamethylguanidinium would recognize the cyanide anion. These models would focus on the non-covalent interactions, primarily electrostatic forces and hydrogen bonding (even from C-H donors), that lead to the selective binding of cyanide.

DFT calculations can be used to compute the binding energies of hexamethylguanidinium with cyanide and other anions, allowing for a theoretical prediction of its selectivity. The models would show that the planar and delocalized charge of the guanidinium head is complementary to the linear shape and localized charge of the cyanide anion, leading to a highly favorable binding geometry. Time-dependent DFT (TD-DFT) can also be used to predict how the electronic absorption spectrum of a chromophore-conjugated guanidinium might change upon binding to cyanide, which is a principle used in the design of colorimetric anion sensors. barbatti.org

Analysis of Hydrogen Bonding Interactions

Hydrogen bonds are fundamental interactions that dictate the structure and properties of many chemical systems. In the context of this compound, the potential for hydrogen bonding exists between the cation and the anion.

The guanidinium cation is a well-established hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds. acs.org Studies on various guanidinium salts have demonstrated its ability to form robust hydrogen-bonding networks with a variety of anions. rsc.orgnih.gov For instance, in complexes with carboxylates, the guanidinium cation often forms characteristic cyclic hydrogen-bonding motifs. nih.gov Quantum chemical calculations have shown that the guanidinium cation can significantly perturb the electronic structure of hydrogen-bonded partners, such as water molecules, leading to stronger and more linear hydrogen bonds. nih.gov

In the case of this compound, the six methyl groups attached to the nitrogen atoms of the guanidinium core replace the hydrogen atoms that would typically act as hydrogen bond donors. This substitution fundamentally alters the hydrogen bonding capability of the cation. The [HMG]⁺ cation itself can no longer act as a traditional hydrogen bond donor. However, the C-H bonds of the methyl groups can potentially participate in very weak C-H···N and C-H···C hydrogen bonds with the cyanide anion.

The cyanide anion, on the other hand, is a known hydrogen bond acceptor. Computational studies have explored the question of which end of the cyanide anion is a better hydrogen bond acceptor. acs.orgnih.gov Theoretical analyses suggest that the nitrogen terminus of the cyanide anion is a slightly better hydrogen bond acceptor than the carbon terminus, even though the formal negative charge resides on the carbon in the dominant Lewis structure. acs.orgnih.gov This is attributed to a balance between the greater basicity of the carbon and the greater electronegativity of the nitrogen. acs.org

Therefore, in the solid-state or in non-polar solvents, one would anticipate the formation of weak C-H···N≡C⁻ hydrogen bonds. The geometry and energetics of these interactions would be influenced by the steric hindrance imposed by the methyl groups and the electrostatic interactions between the ions.

| Interaction Type | Potential Donor | Potential Acceptor | Notes |

| C-H···N | Methyl C-H (from [HMG]⁺) | Nitrogen of CN⁻ | Expected to be the primary hydrogen bonding interaction. |

| C-H···C | Methyl C-H (from [HMG]⁺) | Carbon of CN⁻ | Likely a weaker interaction compared to C-H···N. |

Investigation of Anion-π Interactions

Anion-π interactions are non-covalent forces between an anion and an electron-deficient aromatic system. wikipedia.org The guanidinium cation possesses a delocalized π-system, which in its unsubstituted form, is electron-rich and thus not a typical candidate for anion-π interactions. However, the positive charge of the cation can polarize the π-electron cloud, potentially allowing for interactions with anions. More relevant to this discussion is the interaction of the cyanide anion with π-systems.

Computational studies have shown that anions can indeed interact favorably with electron-deficient π-systems. chem8.org The cyanide anion has been specifically studied in the context of anion-π interactions, where it can be attracted to the face of an electron-poor aromatic ring. nih.gov For instance, a "turn-on" fluorescent and colorimetric sensor for cyanide has been developed based on a strong anion-π interaction that induces electron transfer. nih.gov

In this compound, a direct anion-π interaction between the cyanide anion and the central carbon of the guanidinium core is conceivable, though likely to be weak and influenced by the surrounding methyl groups. The primary π-system in this compound is that of the guanidinium cation. While cation-π interactions, where a cation interacts with an aromatic ring, are well-documented for the guanidinium cation with aromatic amino acids, the inverse scenario of an anion interacting with the guanidinium π-system is less explored. researchgate.netnih.govrsc.org

Supramolecular Chemistry and Molecular Recognition Phenomena Involving Hexamethylguanidinium Cyanide

Design Principles for Guanidinium-Based Anion Receptors

The design of anion receptors based on the guanidinium (B1211019) group is fundamentally guided by mimicking biological systems. In nature, the side chain of the amino acid arginine, which features a guanidinium group, is frequently used by proteins to bind and recognize carboxylate and phosphate (B84403) anions through strong hydrogen bonds. rsc.org Synthetic receptors aim to replicate this potent interaction.

Key design principles include:

Hydrogen Bonding: The planar, Y-shaped structure of the guanidinium group, with its multiple N-H protons, allows it to act as a powerful hydrogen bond donor. These N-H groups can form multiple, charge-assisted hydrogen bonds with anionic guests. rsc.org

Preorganization: To enhance binding affinity and selectivity, the guanidinium groups are often incorporated into more rigid molecular scaffolds, such as macrocycles or cleft-like structures. rsc.org This preorganization reduces the entropic penalty of binding, as the receptor does not need to significantly change its conformation to accommodate the anion.

Complementarity: The geometry and charge distribution of the receptor's binding pocket are designed to be complementary to the target anion. For a planar anion like cyanide, receptors can be designed to provide a well-defined binding site.

Mechanisms of Cyanide Anion Recognition by Guanidinium Systems

Guanidinium-based receptors that contain N-H functionalities can recognize cyanide anions through several mechanisms. The hexamethylguanidinium cation itself cannot participate in these hydrogen-bonding-dependent pathways.

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule or ion. nih.gov In this context, a guanidinium-containing receptor acts as the host, encapsulating the cyanide anion (the guest).

Researchers have developed various host architectures:

Acyclic Receptors: These are often simpler to synthesize and can feature one or more guanidinium groups. While flexible, they can still achieve significant anion binding.

Macrocyclic Receptors: Incorporating guanidinium groups into macrocycles creates a more defined and preorganized cavity, leading to higher binding affinities and selectivities for specific anions. rsc.orgsigmaaldrich.com

Calixarenes and Cavitands: These larger, cup-shaped molecules can be functionalized with multiple guanidinium groups on their upper or lower rims, creating sophisticated binding pockets for anions. nih.govquora.com

The binding affinity in these host-guest systems is a result of combined electrostatic forces and hydrogen bonds between the host's N-H groups and the cyanide anion.

The ability of the guanidinium group to form multiple hydrogen bonds simultaneously is a cornerstone of its recognition capabilities. The guanidinium cation's N-H protons can form strong, charge-assisted hydrogen bonds (N-H···A⁻). rsc.org When multiple guanidinium units are incorporated into a single receptor, they can establish a network of hydrogen bonds with a single anion, leading to very strong and specific binding.

For instance, receptors with two or more guanidinium groups can create a "clamp" or "cleft" that binds the anion from multiple directions. youtube.com The interaction between the guanidinium N-H groups and the cyanide anion is a classic example of this multipoint interaction, contributing significantly to the stability of the resulting complex. The strength of these hydrogen bonds is enhanced by the positive charge of the guanidinium moiety, which polarizes the N-H bonds. rsc.org

While hydrogen bonding and electrostatic interactions are common for binding, some cyanide sensors operate via a chemical reaction. Cyanide is a potent nucleophile and can add to certain functional groups. nih.gov In the context of sensing, a receptor molecule might contain an electrophilic site that is susceptible to nucleophilic attack by cyanide.

This process often involves two stages:

The guanidinium part of the receptor first binds the cyanide anion through hydrogen bonding, bringing it into close proximity with the reactive site.

The bound cyanide then undergoes a nucleophilic addition reaction, leading to a change in the molecule's electronic properties, which can be observed as a color change (colorimetric sensing) or a change in fluorescence (fluorometric sensing).

This combination of recognition and reaction can lead to highly selective and sensitive detection methods for cyanide.

Supramolecular Assemblies and Nanostructures Modulated by Cyanide

The interaction between anions and receptor molecules can influence how these molecules interact with each other, leading to the formation or disruption of larger, ordered structures.

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures through non-covalent interactions. In the context of guanidinium-based systems, the introduction of cyanide ions can act as a trigger or a template for self-assembly.

For example, a specifically designed monomer might be soluble and disordered on its own. Upon addition of cyanide, the strong binding between the cyanide anion and the guanidinium groups on the monomers can act as a "molecular glue," inducing the monomers to aggregate and self-assemble into nanostructures like fibers, vesicles, or gels. This anion-templated assembly can result in materials whose properties, such as fluorescence or physical state, are directly modulated by the presence of cyanide. nih.gov Conversely, cyanide could also disrupt a pre-existing assembly by competing for the intermolecular hydrogen bonding sites that hold the structure together.

Research Uncovers No Evidence of Hexamethylguanidinium Cyanide in the Formation of Porous Networks

A thorough investigation into the scientific literature and chemical databases has found no specific research detailing the use of this compound in the field of supramolecular chemistry for the creation of porous networks or nanocavities for guest entrapment.

While the principles of supramolecular chemistry and crystal engineering often involve the use of various organic and inorganic components to build complex, functional architectures, it appears that this compound is not a compound that has been reported for these applications. nih.govrsc.orgresearchgate.net The design of porous materials for guest entrapment is a significant area of research, with a focus on materials like metal-organic frameworks (MOFs) and other coordination polymers. nih.govmdpi.com These materials are typically constructed from metal ions or clusters linked by organic ligands to create well-defined pores and cavities. nih.govmdpi.com

The cyanide ion (CN⁻) itself is a well-known ligand in coordination chemistry and has been used to construct porous coordination polymers, often referred to as metal cyanide frameworks or Prussian blue analogues. nih.gov These materials can exhibit porosity and have been studied for applications such as gas storage and separation. nih.gov However, the specific combination of the hexamethylguanidinium cation with the cyanide anion to form a building block for porous networks is not documented in the available scientific literature.

Similarly, the guanidinium cation is known to form strong hydrogen bonds and has been utilized in supramolecular chemistry to direct the assembly of complex structures. Its derivatives are often explored for their ability to form predictable and robust networks through these interactions. However, the specific pairing with cyanide for the purpose of creating guest-entrapment cavities does not appear to be a subject of published research.

In the broader context of porous materials, research has explored various strategies for their synthesis, including the use of different functional groups and molecular building blocks to control pore size and chemistry. rsc.orgnih.gov These studies highlight the diversity of chemical systems that can be employed, yet none of the reviewed literature points to the use of this compound.

Therefore, based on the current body of scientific knowledge, there is no information to support the discussion of this compound within the framework of forming porous networks and nanocavities for guest entrapment.

Applications in Advanced Materials Science Based on Hexamethylguanidinium Cyanide

Guanidinium-Based Ionic Liquids (GILs) and Organic Ionic Plastic Crystals (OIPCs)

Guanidinium-based salts are known to form materials with interesting thermal and electrochemical properties, including Ionic Liquids (ILs) and Organic Ionic Plastic Crystals (OIPCs). rsc.orgnih.gov ILs are salts with melting points below 100°C, valued for their low vapor pressure, high thermal stability, and ionic conductivity. frontiersin.org OIPCs are a class of solid-state electrolytes characterized by significant rotational motion of their constituent ions within a crystalline lattice, which can facilitate high ionic conductivity. amazonaws.comsciforum.net

The [HMG]⁺ cation, due to its size and the potential for disordered packing, is particularly suited for forming OIPCs. nih.gov Research on [HMG]⁺ salts with various anions, such as bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) and hexafluorophosphate (B91526) ([PF₆]⁻), has shown that these materials can exhibit multiple solid-state phase transitions and significant plasticity, making them promising for applications in safer, solid-state batteries. rsc.orgnih.gov

Table 1: Properties of Constituent Ions of Hexamethylguanidinium Cyanide

| Ion | Formula | Molar Mass (g·mol⁻¹) | Key Characteristics |

| Hexamethylguanidinium | [C(N(CH₃)₂)₃]⁺ | 158.26 | Bulky, significant rotational disorder, Y-shaped π-electron delocalization. nih.govnih.gov |

| Cyanide | CN⁻ | 26.02 | Small, linear, strong π-bonding capability, acts as a hydrogen bond acceptor. mdpi.comwikipedia.org |

The choice of anion is critical in determining the physical properties of guanidinium-based materials. nih.govnih.gov The size, shape, and charge distribution of the anion influence key parameters such as melting point, viscosity, conductivity, and the formation of plastic crystal phases. amazonaws.comnih.gov

The cyanide anion is small and linear, with a triple bond between the carbon and nitrogen atoms. wikipedia.orglibretexts.org Its small size, compared to larger, more complex anions like [TFSI]⁻, would likely lead to a more compact crystal lattice and potentially stronger coulombic interactions with the [HMG]⁺ cation. This could result in a higher melting point for this compound compared to its counterparts with larger anions. acs.org

However, the linear geometry and ability of the cyanide anion to participate in specific interactions, such as hydrogen bonding, could also introduce unique structural motifs. mdpi.comresearchgate.net The vibrational modes of the cyanide anion are sensitive to its coordination environment, which could be used as a spectroscopic probe to understand ion dynamics. amazonaws.com In ionic liquids containing cyano-based anions, these anions have been shown to significantly affect the liquid's structural landscape and electronic properties. nih.gov The strong ion-ion correlations often observed in OIPCs, which can suppress DC conductivity despite high ionic diffusion, would be influenced by the specific interactions of the cyanide anion within the [HMG]⁺ lattice. oaepublish.com

Free volume, the space within a solid or liquid not occupied by the constituent molecules, is a crucial concept for understanding transport properties like ionic conductivity. capes.gov.br In OIPCs, ion transport is believed to occur through lattice defects and vacancies, and the size and connectivity of these free volume elements are critical. amazonaws.comnih.gov

Positron Annihilation Lifetime Spectroscopy (PALS) is a powerful technique used to probe the free volume in materials, including [HMG]⁺-based OIPCs. rsc.orgnih.gov Studies on [HMG]⁺ salts have shown that phase transitions are often accompanied by significant changes in free volume, where the generation and expansion of vacancies facilitate increased ionic motion and conductivity. nih.govnih.gov The relationship between vacancy volume and conductivity can often be described by the Cohen-Turnbull free volume model. nih.gov

For this compound, the small size of the CN⁻ anion would likely result in a smaller intrinsic free volume compared to salts with bulky anions. However, the potential for rotational disorder of the large [HMG]⁺ cation could still create significant dynamic free volume. nih.gov The introduction of hydrogen bonds, which can influence physical aging and reduce initial free volume in some polymers, might also play a role in the structural relaxation and long-term stability of the material. rsc.org The interplay between the packing efficiency dictated by the small anion and the disorder introduced by the bulky cation would define the free volume characteristics and, consequently, the ion transport mechanism in this compound.

Crystal Engineering for Functional Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling intermolecular interactions. researchgate.net For this compound, the key interactions to manipulate are hydrogen bonds and π-stacking, which would govern the solid-state packing and ultimately the material's functional properties.

The guanidinium (B1211019) cation is well-known for its ability to engage in various non-covalent interactions. Its planar, Y-shaped structure with delocalized positive charge allows for strong cation-π interactions with aromatic systems. sciforum.netnih.govnih.gov While the hexamethylated version lacks the N-H donors for conventional hydrogen bonds, unconventional C-H···X hydrogen bonds are possible. More significantly, the cyanide anion is an excellent hydrogen bond acceptor. mdpi.comrsc.org

In a hypothetical crystal structure of this compound, a network of C-H···N hydrogen bonds between the methyl groups of the [HMG]⁺ cation and the nitrogen end of the cyanide anion could be engineered. rsc.org Such hydrogen-bonding networks are known to be crucial in stabilizing crystal structures and can create intricate multi-dimensional architectures. researchgate.net

Furthermore, π-stacking interactions could occur between the planar guanidinium cores of the [HMG]⁺ cations. The strength and geometry of these interactions can be influenced by the presence and orientation of the cyanide anions within the crystal lattice. In related polyguanidinium systems, π-π stacking has been shown to be a key factor driving phase separation and aggregation. dcceew.gov.au

By carefully controlling the crystallization conditions (e.g., solvent, temperature), it may be possible to produce different polymorphs of this compound with distinct solid-state packing arrangements. This structural diversity could lead to tunable physical properties, such as conductivity, optical response, and mechanical flexibility.

For instance, a more densely packed structure might exhibit lower ionic conductivity but greater mechanical hardness. Conversely, a structure with significant disorder and larger free volume pathways would be expected to have higher conductivity, a desirable trait for a solid electrolyte. nih.gov The ability to tune the packing could be achieved by introducing guest molecules or by applying external stimuli like pressure or light, which has been demonstrated in other organic functional materials. The interplay between the strong hydrogen bonds and the weaker van der Waals forces would be critical in determining which packing motifs are energetically favorable. researchgate.net

Development of Ion-Pair Reagents and Extraction Systems

Ion-pair reagents are additives used in chromatography to enhance the retention and separation of ionic analytes by forming neutral ion pairs. libretexts.org Guanidinium compounds, due to their strong interaction with anions, have potential in this area.

Given the strong affinity of the cyanide anion for various metals, particularly gold, this compound could be explored in the context of metal extraction and recovery. Quaternary ammonium (B1175870) salts are already used in solvent extraction systems to recover gold from alkaline cyanide solutions, where they form ion pairs with the [Au(CN)₂]⁻ complex. A similar mechanism could be envisioned for the [HMG]⁺ cation.

The [HMG]⁺ cation would act as the ion-pairing agent, forming a lipophilic complex with an anionic metal-cyanide species, facilitating its extraction into an organic phase. The efficiency of such a system would depend on the stability of the ion pair and its solubility in the chosen organic solvent. The designability of guanidinium salts means that their properties could be tailored for specific extraction tasks.

Ion-Pair Formation and Extraction Efficiency

The formation of ion-pairs is a critical mechanism in the solvent extraction of metal ions from aqueous solutions. youtube.com In the context of this compound, the hexamethylguanidinium cation would serve as the counter-ion to a negatively charged metal-cyanide complex. The efficiency of the extraction process is largely dependent on the stability of this ion pair and its solubility in the organic phase.

The large and sterically hindered nature of the hexamethylguanidinium cation can lead to the formation of bulky, charge-diffuse ion pairs. This characteristic is often advantageous in solvent extraction as it can enhance the solubility of the ion pair in non-polar organic solvents, thereby increasing extraction efficiency. Research on other guanidinium-based ionic liquids has shown their potential in various extraction processes. acs.orgacs.org

The extraction efficiency of a given metal ion is influenced by several factors, including the pH of the aqueous phase, the concentration of the extracting agent (this compound), and the nature of the organic solvent. While specific data for this compound is not available, a hypothetical representation of extraction efficiency for a generic divalent metal ion (M²⁺) is presented in Table 1. This table illustrates the expected trends based on the principles of solvent extraction.

Table 1: Illustrative Extraction Efficiency of a Divalent Metal Ion (M²⁺) using this compound This table is a hypothetical representation and is intended for illustrative purposes only, as specific experimental data for this compound is not publicly available.

| Aqueous Phase pH | This compound Concentration (mol/L) | Extraction Efficiency (%) |

|---|---|---|

| 8 | 0.01 | 65 |

| 8 | 0.05 | 85 |

| 8 | 0.10 | 95 |

| 9 | 0.01 | 75 |

| 9 | 0.05 | 92 |

| 9 | 0.10 | 98 |

| 10 | 0.01 | 80 |

| 10 | 0.05 | 96 |

| 10 | 0.10 | 99 |

Catalytic Applications of Hexamethylguanidinium Cyanide Systems

Organocatalysis with Guanidinium-Based Cations

Activation of Hydrogen Cyanide in Catalytic Cycles

Further research would be required to determine if Hexamethylguanidinium cyanide possesses any catalytic activity in these or other areas of organic synthesis.

Influence of Guanidinium (B1211019) Counterion on Reaction Selectivity and Rate

The catalytic activity of guanidinium salts in various chemical transformations is significantly modulated by the nature of the associated counterion. This influence is particularly prominent in phase-transfer catalysis (PTC), where the guanidinium cation facilitates the transfer of an anionic reactant or catalyst from an aqueous or solid phase to an organic phase where the reaction occurs. The choice of counterion can impact the solubility of the catalyst in different media, the tightness of the ion pair with the guanidinium cation, and the nucleophilicity or basicity of the transported anion, thereby affecting both the rate and selectivity of the reaction.

In the context of hexamethylguanidinium-based catalytic systems, while specific data on the cyanide (CN⁻) counterion is not extensively documented in dedicated catalytic studies, its potential effects can be inferred from the well-established principles of phase-transfer and ion-pairing catalysis. The hexamethylguanidinium cation is known for its high lipophilicity and its ability to form stable ion pairs, which are crucial characteristics for an effective phase-transfer catalyst.

General Principles of Counterion Influence in Guanidinium-Catalyzed Reactions

The role of the counterion in guanidinium-catalyzed reactions, particularly in phase-transfer catalysis, is multifaceted:

Solubility and Partitioning: The lipophilicity of the counterion can influence the partitioning of the guanidinium salt between the aqueous and organic phases. A more lipophilic anion will favor the organic phase, potentially increasing the concentration of the catalyst where the reaction takes place and thus enhancing the reaction rate.

Ion Pair Dissociation: The strength of the interaction between the guanidinium cation and its counterion is a critical factor. A loosely bound ion pair in the organic phase will more readily release the anionic reactant, making it available for the reaction. The size and charge delocalization of both the cation and the anion play a significant role in determining the tightness of this ion pair.

Comparative Studies of Hexaalkylguanidinium Salts

Research on the phase-transfer catalytic activity of various hexaalkylguanidinium salts has provided valuable insights into the effect of the counterion. A comparative study of different hexaalkylguanidinium salts in a model reaction demonstrated that the catalytic activity is influenced by the lipophilicity of the salt. researchgate.net In reactions initiated in an organic phase, the catalytic efficiency of guanidinium salts was found to be comparable to or even greater than that of the commonly used phase-transfer catalyst, tetrabutylammonium (B224687) iodide (TBAI). researchgate.net This suggests that more lipophilic guanidinium salts exhibit higher catalytic activities.

The following interactive data table illustrates the comparative catalytic activity of different hexaalkylguanidinium salts in a representative phase-transfer reaction.

Note: The data in this table is representative and intended to illustrate the trend of increasing catalytic activity with increasing lipophilicity of the cation.

Potential Role of the Cyanide Counterion

Based on the principles outlined above, the use of this compound as a catalyst would present a unique set of characteristics. The cyanide anion is relatively small and carries a localized negative charge. In a phase-transfer catalytic cycle where cyanide itself is the desired nucleophile, using this compound directly would be advantageous as it eliminates the need for an anion exchange step.

However, if this compound were to be used as a catalyst to transport another anion from an aqueous phase, the strong interaction between the highly basic cyanide anion and the guanidinium cation could potentially hinder the exchange process. The reactivity of the cyanide anion itself could also lead to side reactions or catalyst decomposition under certain conditions.

In the context of asymmetric catalysis, where chiral guanidinium salts are employed, the counterion can play a crucial role in the stereochemical outcome of the reaction. The tightness of the ion pair between the chiral cation and the reacting anion can influence the facial selectivity of the attack on the substrate. While there is extensive research on chiral guanidinium salts with various counterions, specific studies focusing on the cyanide anion in this context are limited. nih.govacs.orgresearchgate.netnih.gov

Conclusion and Future Research Directions

Summary of Key Research Avenues for Hexamethylguanidinium Cyanide

The exploration of this compound is poised to advance several key areas of chemical research. The unique combination of a bulky, charge-delocalized cation and a small, reactive anion suggests a rich field for investigation.

Primary research avenues include:

Solid-State Electrolytes: A significant body of research on hexamethylguanidinium salts with anions like bis(trifluoromethanesulfonyl)imide ([TFSI]) and hexafluorophosphate (B91526) ([PF6]) has highlighted their potential as organic ionic plastic crystals (OIPCs) for safer, more reliable electrochemical energy storage. rsc.orgrsc.org Investigating the cyanide variant could reveal novel properties for applications in lithium or sodium metal batteries.

Precursor for Novel Materials: The cyanide anion can act as a building block in coordination polymers and metal-organic frameworks. The hexamethylguanidinium cation could serve as a template or counter-ion, influencing the structure and properties of these materials.

Catalysis: The basicity of the cyanide anion and the potential for the guanidinium (B1211019) cation to participate in hydrogen bonding interactions open up possibilities in catalysis, potentially in reactions like cyanation or as a component in bifunctional catalysts.

Challenges and Opportunities in Synthesis and Characterization

The synthesis of this compound is anticipated to follow standard salt metathesis reactions, similar to the synthesis of other hexamethylguanidinium salts. rsc.org However, the handling of cyanide presents significant safety challenges that necessitate specialized laboratory protocols.

Challenges:

Toxicity and Handling: The high toxicity of cyanide requires stringent safety measures during synthesis, purification, and characterization.

Reactivity of Cyanide: The nucleophilic and basic nature of the cyanide anion could lead to side reactions during synthesis, complicating the isolation of the pure salt.

Hygroscopicity: Guanidinium salts can be hygroscopic, which may affect their handling and long-term stability.

Opportunities:

Flow Chemistry for Safer Synthesis: The use of continuous flow processes could mitigate the risks associated with handling bulk quantities of cyanide, offering a safer and more controlled synthetic route. rsc.org

Comprehensive Characterization: A thorough characterization using techniques such as X-ray diffraction, NMR spectroscopy, and thermal analysis would provide fundamental insights into the salt's structure and properties. Comparing these with data from other hexamethylguanidinium salts would be crucial. rsc.orgrsc.org

Emerging Directions in Advanced Material Design

The design of advanced materials using this compound is a promising, albeit unexplored, frontier. The properties of the constituent ions suggest several innovative applications.

Organic Ionic Plastic Crystals (OIPCs): Hexamethylguanidinium salts are known to form OIPCs, which exhibit at least one solid-solid phase transition before melting. rsc.org The incorporation of the cyanide anion could influence the phase behavior and ionic conductivity of these materials, potentially leading to electrolytes with tailored properties for specific electrochemical devices. rsc.org

Supramolecular Gels: The strong hydrogen bonding capabilities of the guanidinium cation and the coordinating ability of the cyanide anion could be exploited to form supramolecular gels. These soft materials have potential applications in chemical sensing and drug delivery. rsc.org The gelation process could be triggered by specific analytes or stimuli.

Prospective Developments in Catalytic and Supramolecular Applications

The unique characteristics of this compound position it as a candidate for novel catalytic and supramolecular applications.

Phase-Transfer Catalysis: The ionic nature of the salt could make it an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. The bulky cation could enhance the solubility of the cyanide anion in organic solvents.

Double Metal Cyanide (DMC) Catalyst Precursor: While DMC catalysts are typically synthesized from inorganic metal cyanides, exploring the use of an ionic liquid-like precursor such as this compound could offer new synthetic routes to these important industrial catalysts. mdpi.comelsevierpure.com

Host-Guest Chemistry: The hexamethylguanidinium cation can act as a host for various guest molecules. The presence of the cyanide anion could modulate the binding properties of the cation, leading to new supramolecular assemblies with potential applications in molecular recognition and separation. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.